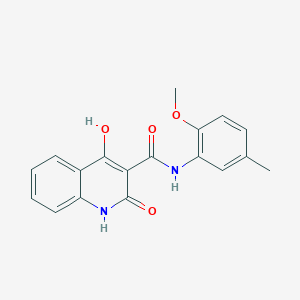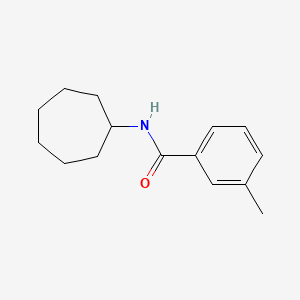![molecular formula C14H13NO3S4 B2791218 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2210141-05-0](/img/structure/B2791218.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” is a complex organic compound that contains the thiophene moiety. Thiophene is a five-membered heterocyclic aromatic compound with one sulfur and four carbon atoms . The compound also contains the bithiophene moiety, which is a fused, bicyclic, and electron-rich heterocycle . The compound also includes a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” is complex, involving multiple rings and functional groups. The thiophene and bithiophene moieties are five-membered rings containing one sulfur atom and four carbon atoms . The sulfonamide group consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
Thiophene derivatives, including “N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide”, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .作用機序
Target of Action
The primary target of this compound is the Mcl-1 protein , a member of the Bcl-2 family of proteins . These proteins are key regulators of the mitochondrial apoptotic pathway, and their overexpression can lead to resistance to chemotherapies in various tumor cells .
Mode of Action
The compound interacts with the Mcl-1 protein, blocking the protein-protein interactions formed by the anti-apoptotic proteins . This action releases the apoptotic signal, recovering the inherent apoptosis process and achieving the goal of eliminating tumors .
Biochemical Pathways
The compound affects the mitochondrial apoptotic pathway . By inhibiting the Mcl-1 protein, it disrupts the balance of pro-apoptotic and anti-apoptotic signals, leading to the induction of apoptosis . This results in the elimination of aging or abnormal cells, which is crucial for the treatment of various malignant tumor diseases .
Pharmacokinetics
The research group has made efforts to improve the compound’s synthesis and bioavailability .
Result of Action
The compound’s action results in the induction of apoptosis in tumor cells . This leads to the elimination of these cells, contributing to the treatment of various malignant tumor diseases .
実験室実験の利点と制限
One advantage of using BT2 in laboratory experiments is its high sensitivity and selectivity for metal ions and carbonic anhydrase IX. Additionally, its low toxicity and biocompatibility make it a suitable candidate for in vivo studies. However, one limitation is the potential for phototoxicity when used as a photosensitizer in photodynamic therapy.
将来の方向性
For BT2 research include the development of more efficient synthesis methods, the exploration of its potential as a fluorescent probe for other metal ions, and the investigation of its use as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, the development of BT2-based imaging agents for in vivo studies and the optimization of its pharmacokinetic properties are areas of interest for future research.
Conclusion:
In summary, BT2 is a thiophene-based compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BT2 has shown promise as a fluorescent probe for metal ions, a photosensitizer in photodynamic therapy, and a selective inhibitor of carbonic anhydrase IX. Further research is needed to fully explore its potential in these areas and to develop new applications for this compound.
合成法
BT2 can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. One of the most commonly used methods is the Suzuki coupling reaction, which involves the reaction of 2-bromoethyl 2-thiophene sulfonate with 2-(2,3'-bithiophene-5-yl)boronic acid in the presence of a palladium catalyst. The product obtained is then treated with hydroxylamine hydrochloride to yield BT2.
科学的研究の応用
BT2 has potential applications in scientific research as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, BT2 has been studied for its potential as a selective inhibitor of carbonic anhydrase IX, an enzyme involved in tumor growth and survival.
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S4/c16-11(8-15-22(17,18)14-2-1-6-20-14)13-4-3-12(21-13)10-5-7-19-9-10/h1-7,9,11,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCGDEYYQKVAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2791136.png)


![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2791142.png)

![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2791149.png)

![5-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2791152.png)
![2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2791154.png)
![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)
![tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2791157.png)
![7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2791158.png)